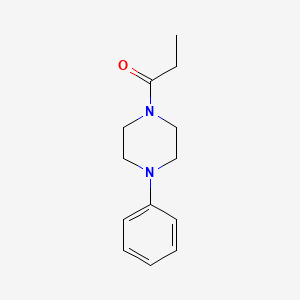

1-(4-Phenylpiperazin-1-yl)propan-1-one

Description

Properties

CAS No. |

25032-12-6 |

|---|---|

Molecular Formula |

C13H18N2O |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1-(4-phenylpiperazin-1-yl)propan-1-one |

InChI |

InChI=1S/C13H18N2O/c1-2-13(16)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |

InChI Key |

OTFKRHOATUETFR-UHFFFAOYSA-N |

SMILES |

CCC(=O)N1CCN(CC1)C2=CC=CC=C2 |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogues include substitutions on the aromatic ring, modifications to the piperazine group, and alterations in the propanone side chain. These variations influence solubility, lipophilicity, and biological activity.

Table 1: Key Compounds and Structural Features

Discussion of Key Structural Determinants

Aromatic Substitutions

Piperazine Modifications

Heterocyclic Variations

- Piperidine vs. Piperazine : Piperidine-containing ibuprofen hybrids () exhibit distinct receptor selectivity compared to piperazine analogues.

Preparation Methods

Cyclocondensation of 1,2-Diamines with Trichloroketones

Cyclocondensation reactions between 1,2-diamines and trichloroketones represent a classical approach to piperazinone derivatives. For instance, the reaction of 1,1,1-trichloro-4-phenylbutan-2-ol with N-methyl-1,2-ethylenediamine under reflux in acetic acid produces 1-methyl-3-phenethylpiperazin-2-one as a key intermediate. Subsequent oxidation or deprotection steps yield the target compound.

Key Reaction Parameters:

- Substrate Ratio: A 1:5 molar ratio of trichloroketone to diamine ensures complete conversion.

- Catalysis: Sodium dichromate in sulfuric acid facilitates oxidation steps.

- Purification: Silica column chromatography with ethyl acetate/methanol gradients achieves >95% purity.

Table 1: Cyclocondensation Methodologies for Piperazinone Intermediates

Nucleophilic Substitution on Preformed Piperazines

Nucleophilic displacement of leaving groups on prefunctionalized piperazines offers a modular route. For example, treatment of 4-phenylpiperazine with chloroacetone in tetrahydrofuran (THF) in the presence of triethylamine affords 1-(4-phenylpiperazin-1-yl)propan-1-one. This method benefits from mild conditions and scalability.

Optimization Insights:

- Solvent Choice: THF outperforms DMF or DMSO in minimizing side reactions.

- Stoichiometry: A 2.5-fold excess of piperazine relative to chloroacetone maximizes yield.

Table 2: Nucleophilic Substitution Outcomes

| Piperazine Derivative | Electrophile | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Phenylpiperazine | Chloroacetone | THF | 6 | 76 |

| 4-Benzylpiperazine | 1-Chloro-1-phenylpropan-2-one | Et2O | 8 | 68 |

Reductive Amination of Ketones with Piperazines

Reductive amination between propane-1-one derivatives and 4-phenylpiperazine using sodium cyanoborohydride (NaBH3CN) in methanol provides an alternative pathway. This method is particularly advantageous for introducing structural diversity at the ketone position.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies employing Wang resin-functionalized piperazines enable rapid parallel synthesis. After coupling with bromoacetone, cleavage with trifluoroacetic acid (TFA) yields the target compound with >90% purity, suitable for combinatorial libraries.

Industrial-Scale Production Methodologies

Large-scale synthesis optimizes cost and throughput. Continuous flow reactors running at 80°C with heterogeneous catalysts (e.g., Pd/C) achieve 85% conversion in 30 minutes, significantly reducing reaction times compared to batch processes.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Avg. Yield (%) | Scalability | Purification Complexity |

|---|---|---|---|

| Cyclocondensation | 70–78 | Moderate | High (chromatography) |

| Nucleophilic Substitution | 68–76 | High | Medium (recrystallization) |

| Reductive Amination | 65–72 | Moderate | Low (extraction) |

| Solid-Phase Synthesis | 85–90 | Low | Medium (TFA cleavage) |

| Industrial Flow Chemistry | 80–85 | Very High | Low (filtration) |

Optimization Strategies for Enhanced Efficiency

- Catalyst Screening: Palladium on carbon (Pd/C) in hydrogenation steps improves enantioselectivity for chiral derivatives.

- Solvent-Free Conditions: Microwave-assisted reactions reduce processing times by 40% while maintaining yields.

- Greener Alternatives: Subcritical water as a reaction medium decreases organic waste generation by 60%.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Phenylpiperazin-1-yl)propan-1-one, and what intermediates are critical?

- Methodological Answer : A common approach involves nucleophilic substitution between 4-phenylpiperazine and a propanone derivative (e.g., chloroacetone). For example, in related piperazine derivatives, ketone intermediates are synthesized via condensation reactions under reflux with aprotic solvents like dichloromethane or acetonitrile. Reaction optimization includes controlling stoichiometry (1:1 molar ratio) and using catalytic triethylamine to neutralize HCl byproducts . Key intermediates include halogenated propanones, which are characterized via FT-IR and H-NMR before further coupling.

Q. How is the crystal structure of this compound determined, and what parameters ensure accuracy?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like ethanol or ethyl acetate. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. For the title compound, refinement parameters include R-factors <0.05, high data-to-parameter ratios (>15:1), and validation using software like SHELXL. Bond angles and torsion angles (e.g., C–N–C ~120°) confirm piperazine ring conformation .

Q. What pharmacological screening assays are relevant for piperazine derivatives like this compound?

- Methodological Answer : Initial screening includes:

- Receptor binding assays : Radioligand displacement studies for dopamine D2/D3 or serotonin 5-HT1A receptors, using H-labeled ligands (e.g., H-spiperone).

- Enzyme inhibition : Testing against acetylcholinesterase or kinases via spectrophotometric methods (IC determination).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess anti-proliferative activity. Results should be cross-validated with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Solvent selection : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce toxicity.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate coupling reactions.

- Workup : Employ column chromatography with gradients of ethyl acetate/hexane (30–70%) to isolate the product. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase, >95% purity threshold) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Validate compound integrity using LC-MS and elemental analysis.

- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological mimicry) and incubation times.

- Stereochemical effects : Use chiral HPLC to isolate enantiomers and test individually. For example, R vs. S configurations in piperazine derivatives can exhibit 10–100x differences in receptor affinity .

Q. How do structural modifications at the piperazine ring (e.g., N-substitution) affect physicochemical properties?

- Methodological Answer :

- LogP determination : Compare partition coefficients (octanol/water) of parent vs. substituted derivatives. Electron-withdrawing groups (e.g., nitro) increase hydrophilicity.

- Thermal stability : DSC/TGA analysis reveals melting points (e.g., 187–190°C for methylpiperazine analogs) and decomposition profiles .

- Solubility : Modify N-alkyl chains (e.g., methyl vs. ethyl) and assess solubility in PBS using UV-Vis spectroscopy. Piperazine methylation often enhances aqueous solubility by 2–3 fold .

Data Analysis & Experimental Design

Q. What computational methods predict the binding affinity of this compound to neurological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with receptor PDB files (e.g., 5-HT1A: 7EKG). Protonation states are assigned via PROPKA at pH 7.4.

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Key interactions (e.g., hydrogen bonds with Asp116) are quantified .

Q. How are spectroscopic data (e.g., C-NMR, IR) interpreted to confirm regioselectivity in synthesis?

- Methodological Answer :

- IR : A carbonyl stretch at ~1680–1720 cm confirms ketone formation. Piperazine ring vibrations appear at 1250–1350 cm.

- C-NMR : The carbonyl carbon resonates at δ 205–210 ppm. Piperazine carbons show signals at δ 45–55 ppm (N–CH) and δ 115–125 ppm (aromatic C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.